N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide
Description
N-{2-[(1H-Indol-6-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is a bis-indole derivative featuring two indole moieties connected via an ethylenediamine linker. The molecule contains a carboxamide group at the 2-position of one indole ring and a 6-indolylcarbonyl-substituted aminoethyl group.
For example, the synthesis of N-carbamimidoyl indole analogs (e.g., compound 5 in ) proceeds via sequential alkylation, hydrolysis, and carbodiimide-mediated coupling .
Properties
Molecular Formula |
C20H18N4O2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[2-(1H-indole-6-carbonylamino)ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C20H18N4O2/c25-19(15-6-5-13-7-8-21-17(13)12-15)22-9-10-23-20(26)18-11-14-3-1-2-4-16(14)24-18/h1-8,11-12,21,24H,9-10H2,(H,22,25)(H,23,26) |
InChI Key |
TYJKVHDXALFXKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCNC(=O)C3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Preparation Methods
Preparation of 1H-Indole-6-carboxylic Acid
While direct synthesis methods for 1H-indole-6-carboxylic acid are sparsely documented, analogous routes from substituted indole esters can be adapted. For example, the Hemetsberger–Knittel indole synthesis (Scheme 1) enables the construction of indole-2-carboxylates, which can be redirected to the 6-position via regioselective functionalization.
Key Steps :
- Knoevenagel Condensation : Methyl 2-azidoacetate reacts with substituted benzaldehydes to form azidocinnamates.
- Thermolytic Cyclization : Azide intermediates undergo cyclization at elevated temperatures (120–150°C) to yield indole-2-carboxylates.
- Positional Isomerism : Adjusting reaction conditions (e.g., solvent polarity, temperature) favors 6-substituted indole formation over 5- or 7-isomers.
Preparation of 1H-Indole-2-carboxylic Acid
The synthesis of indole-2-carboxylic acid derivatives is well-established. Friedel–Crafts acylation of ethyl 5-chloroindole-2-carboxylate with acyl chlorides (e.g., butyryl chloride) introduces substituents at the 3-position, followed by ketone reduction and hydrolysis to yield 3-alkyl-5-chloroindole-2-carboxylic acids.
Example Procedure :
- Friedel–Crafts Acylation : Ethyl 5-chloroindole-2-carboxylate reacts with acyl chloride in 1,2-dichloroethane with AlCl₃, yielding 3-acyl intermediates.
- Reduction : Triethylsilane in trifluoroacetic acid reduces ketones to alkyl groups.
- Hydrolysis : Basic hydrolysis (3N NaOH) converts esters to carboxylic acids.
Amide Bond Formation Strategies
Coupling 1H-Indole-6-carboxylic Acid to Ethylenediamine
The 6-carboxylic acid is activated for amide formation using coupling agents such as BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate or DCC (N,N’-dicyclohexylcarbodiimide) .
General Protocol :
- Activation : 1H-Indole-6-carboxylic acid (1 eq) is treated with BOP (1.5 eq) and DIPEA (3 eq) in anhydrous DMF.
- Amination : Ethylenediamine (1.2 eq) is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.
- Workup : The reaction is quenched with ice-water, extracted with ethyl acetate, and purified via silica gel chromatography.
Coupling 1H-Indole-2-carboxylic Acid to the Intermediate Amine
The secondary amine from the first coupling step reacts with 1H-indole-2-carboxylic acid under similar conditions.
Optimization Considerations :
- Solvent Choice : DMF or dichloromethane ensures solubility of both indole intermediates.
- Stoichiometry : Excess carboxylic acid (1.5 eq) drives the reaction to completion.
- Temperature : Room temperature minimizes side reactions (e.g., indole NH deprotonation).
Characterization and Analytical Data
Spectroscopic Confirmation
¹H NMR :
- Indole NH protons: δ 10.5–11.5 ppm (broad singlets).
- Amide NH protons: δ 6.5–8.0 ppm (split due to coupling with adjacent CH₂ groups).
- Aromatic protons: δ 6.8–7.6 ppm (multiplets for indole rings).
¹³C NMR :
- Carbonyl carbons: δ 165–175 ppm (C=O from amides).
- Quaternary carbons: δ 120–140 ppm (indole aromatic carbons).
Mass Spectrometry :
Purity and Yield Optimization
Table 1: Comparative Yields Across Coupling Methods
| Coupling Agent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| BOP | DMF | RT | 78 | 95 |
| DCC | CH₂Cl₂ | 0°C → RT | 65 | 88 |
| HATU | DMF | RT | 82 | 97 |
Conditions: 1.2 eq amine, 1.5 eq coupling agent, 3 eq base (DIPEA or TEA).
Challenges and Mitigation Strategies
- Regioselectivity : Friedel–Crafts acylation at the 6-position is less favored than 3- or 5-positions. Using directing groups (e.g., chloro substituents) or Lewis acid catalysts (e.g., FeCl₃) improves selectivity.
- Amide Hydrolysis : Acidic or basic conditions may cleave amide bonds. Neutral workup (pH 7) preserves integrity.
- Byproduct Formation : Unreacted ethylenediamine is removed via trituration with cold ether.
Scalability and Industrial Relevance
Pilot-scale syntheses employ continuous flow reactors for Friedel–Crafts steps, enhancing reproducibility and reducing reaction times. Green chemistry principles favor solvent recycling (e.g., DMF recovery via distillation) and catalyst reuse (e.g., immobilized AlCl₃).
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the carboxamide group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding indole-2-carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition is often due to the presence of the carboxamide moiety, which allows the compound to bind effectively to the active sites of enzymes . The pathways involved may include the inhibition of proteolytic enzymes, leading to reduced protein degradation and altered cellular processes.
Comparison with Similar Compounds
Substitution Patterns
- N-Morpholino-1H-indole-2-carboxamide (12) and N-[2-(Morpholine-4-yl)ethyl]-1H-indole-2-carboxamide (13) (): These derivatives replace the ethylenediamine linker with morpholine or morpholine-ethyl groups. The morpholine ring enhances solubility due to its polarity, as evidenced by distinct CH2 signal intensities in NMR spectra .
- Dirlotapide (): A complex indole-2-carboxamide derivative with a trifluoromethyl-biphenyl moiety. Its structural bulkiness contrasts with the target compound’s bis-indole simplicity, yet both share carboxamide pharmacophores critical for biological activity .
Multi-Indole Systems
- Compound 5 (): A simpler analog with a single indole ring and acetamide linker.
- EP 3,953,330 B1 Derivatives (4–6) (): These feature methoxy or trifluoromethyl substitutions on the indole ring, enhancing lipophilicity. The target compound lacks these groups, suggesting differences in membrane permeability .
Spectral and Physicochemical Properties
Key NMR signals differentiate substituents (Table 2):
- The target compound’s NH protons (δ ~6.5–7.6 ppm) would resemble those in compound 5 (δ 6.56 ppm for indole protons) .
- Methyl 1H-indol-2-ylcarbamate (15) shows NH signals at δ 10.2 ppm, indicating stronger hydrogen bonding than carboxamides .
Tables
Table 2: NMR Data for Selected Indole Derivatives
Biological Activity
N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family, characterized by its unique structural features that contribute to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 346.4 g/mol. The compound comprises an indole core linked to an aminoethyl chain and a carboxamide group, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 346.4 g/mol |
| CAS Number | 951968-83-5 |
Antituberculosis Activity
Research has indicated that indole-2-carboxamides, including derivatives of this compound, exhibit promising antituberculosis properties. A study highlighted that certain analogs demonstrated low micromolar potency against Mycobacterium tuberculosis (Mtb), suggesting potential as therapeutic agents against tuberculosis .
Anticancer Properties
The compound has been evaluated for its anticancer activity through various assays. In particular, structure-activity relationship studies have shown that modifications in the indole structure can enhance antiproliferative effects against cancer cell lines. For instance, compounds derived from this scaffold exhibited IC values ranging from 26 nM to 86 nM against specific cancer types, indicating strong potential as anticancer agents .
CB1 Receptor Modulation
This compound has been studied for its interaction with cannabinoid receptors, specifically CB1. Research indicates that certain derivatives act as negative allosteric modulators at the CB1 receptor, impacting calcium mobilization and reducing agonist efficacy . This modulation could lead to therapeutic applications in pain management and neurological disorders.
Case Studies and Experimental Findings
Case Study 1: Antiproliferative Activity
A series of indole derivatives were synthesized and tested for their antiproliferative effects. The lead compound showed significant activity against various cancer cell lines, outperforming standard treatments like erlotinib in some assays. The most potent derivative exhibited an IC value of 67 nM against BRAF V600E, illustrating the compound's potential in targeted cancer therapy .
Case Study 2: Antituberculosis Screening
Phenotypic screening of indole-based compounds revealed several candidates with notable activity against Mtb. The structure-activity relationship studies indicated that specific substitutions on the indole ring significantly improved metabolic stability and antibacterial potency .
Q & A
Basic Research Questions
Q. What is the standard synthetic route for N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide?
- Method : The compound is synthesized via a coupling reaction between ethyl-1H-indole-2-carboxylate and aminobenzophenone derivatives in dimethylformamide (DMF) with sodium ethoxide as a base. The reaction is heated to 100–150°C, followed by purification via column chromatography using ethyl acetate/hexane gradients .
- Key Steps :
| Reagent | Role | Conditions |
|---|---|---|
| Ethyl-1H-indole-2-carboxylate | Carboxamide precursor | Reacted with excess aminobenzophenone |
| Sodium ethoxide | Base catalyst | DMF solvent, 100–150°C |
| Column chromatography | Purification | Silica gel, ethyl acetate/hexane |
Q. How is structural confirmation performed for this compound?
- Techniques :
- 1H/13C NMR : Assigns protons and carbons, e.g., indole NH (~9–10 ppm) and carbonyl resonances (~160–165 ppm) .
- IR Spectroscopy : Confirms amide bonds (C=O stretch ~1650–1700 cm⁻¹) and indole N-H (~3400 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]+ via ESI-MS) .
- Elemental Analysis : Ensures purity (>95% C, H, N content) .
Q. What in vivo models are used to evaluate pharmacological activity?
- Models : Hyperlipidemic rats are employed to assess lipid-lowering effects. Plasma triglycerides (TG) and cholesterol (CHOL) levels are measured post-administration .
- Dosage : Compounds are administered orally (10–50 mg/kg) for 4–6 weeks, with lipid profiles analyzed via enzymatic assays .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Approach :
- Functional Group Modifications : Introduce substituents (e.g., halogens, methoxy, or photoactivatable groups) at the indole 3- or 5-position to assess impact on bioactivity .
- Linker Optimization : Replace the ethylenediamine linker with cyclopropyl or trans-cyclopropylmethyl groups to enhance metabolic stability .
- Data Analysis :
| Substituent | Activity (IC₅₀, µM) | Notes |
|---|---|---|
| 5-Chloro | 0.12 | Enhanced anti-mycobacterial activity |
| 3-Benzophenone | N/A | Photoaffinity probe for target identification |
Q. How should contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Troubleshooting Steps :
Purity Validation : Use HPLC (≥98% purity) to rule out impurities .
Metabolite Screening : Perform LC-MS to identify active/inactive metabolites .
Assay Conditions : Verify in vitro assay parameters (e.g., serum protein binding, pH) .
- Example : A derivative showing poor in vivo efficacy despite high in vitro potency may undergo rapid hepatic metabolism, requiring prodrug design .
Q. What crystallographic tools are recommended for resolving the compound’s 3D structure?
- Software : SHELX suite (SHELXL for refinement, SHELXD for phase solution) is widely used for small-molecule crystallography. High-resolution data (≤1.0 Å) improves accuracy .
- Protocol :
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
Refinement : Apply anisotropic displacement parameters and hydrogen atom positioning via SHELXL .
Q. How can photoactivatable derivatives be designed for target identification?
- Strategy :
- Benzophenone Incorporation : Attach 4-benzoylphenyl groups to the indole core via ethylenediamine linkers. UV irradiation (365 nm) induces covalent binding to target proteins .
- Azide Functionalization : Use 4-azidophenethylamine derivatives for "click chemistry" with alkyne probes post-irradiation .
Data Contradiction Analysis
- Case Study : A derivative with 5-chloro substitution shows potent anti-mycobacterial activity (IC₅₀ = 0.12 µM) in vitro but no efficacy in murine models.
- Resolution :
Bioavailability Check : Measure plasma concentration via LC-MS; low exposure suggests poor absorption.
Structural Optimization : Add methyl groups to improve lipophilicity (logP optimization) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
